ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.: 1419101-12-4
Cat. No.: VC2728041
Molecular Formula: C10H8BrClN2O2
Molecular Weight: 303.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1419101-12-4 |
|---|---|
| Molecular Formula | C10H8BrClN2O2 |
| Molecular Weight | 303.54 g/mol |
| IUPAC Name | ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-6(11)8-7(14-9)5(12)3-4-13-8/h3-4,14H,2H2,1H3 |
| Standard InChI Key | XFLVYLVKFXWMFO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br |
| Canonical SMILES | CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br |
Introduction
Chemical Identity and Nomenclature
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate belongs to the family of heterocyclic compounds containing nitrogen atoms in its ring structure. The compound is officially registered in chemical databases with a unique CAS Registry Number of 1419101-12-4, which serves as its primary identifier in scientific literature and commercial catalogs . The systematic naming follows the IUPAC convention, where the core structure is identified as a pyrrolo[3,2-b]pyridine system with specific substitutions at positions 2, 3, and 7, along with an ethyl carboxylate group.
The compound is also known by alternative names including "1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-bromo-7-chloro-, ethyl ester" and "Ethyl 3-Bromo-7-chloro-4-azaindole-2-carboxylate," which highlight different structural features and classification approaches within organic chemistry nomenclature systems . These various naming conventions reflect the compound's structural complexity and its relationship to other heterocyclic systems.
Identification Parameters and Chemical Identifiers
The compound possesses several chemical identifiers that facilitate its recognition in databases and scientific literature. These identifiers provide standardized methods for representing its structure across different chemical information systems and research platforms.
Structural Characteristics
Molecular Architecture
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate features a fused bicyclic structure composed of a pyrrole ring fused with a pyridine ring, forming the pyrrolo[3,2-b]pyridine core skeleton. This core structure is further modified with specific substituents at key positions: a bromine atom at position 3, a chlorine atom at position 7, and an ethyl carboxylate group at position 2 . The nitrogen atom in the pyrrole portion of the fused ring system is designated as the 1H position, indicating it bears a hydrogen atom.
The spatial arrangement of these substituents contributes significantly to the compound's chemical reactivity, biological activity, and physical properties. The presence of two electron-withdrawing halogen substituents (bromine and chlorine) creates a unique electronic distribution across the molecule, affecting its reactivity patterns and interaction with biological targets.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity Profile
The reactivity of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is largely determined by its functional groups and electronic distribution. Key reactive sites include:
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The bromine at position 3, which can participate in cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings)
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The carboxylate ester group, which can undergo hydrolysis, transesterification, or reduction
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The acidic N-H bond of the pyrrole ring, which can participate in alkylation or acylation reactions
These reactive features make the compound a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic systems with potential biological activities.
Applications in Chemical Research and Development
Role as a Chemical Building Block
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate serves as an important heterocyclic building block in synthetic organic chemistry . The presence of reactive functional groups and substituents makes it a versatile intermediate for further chemical transformations. The compound's halogenated positions (bromine at C-3 and chlorine at C-7) provide sites for selective modification through various transition metal-catalyzed coupling reactions, enabling the synthesis of more complex molecular architectures.
Research in medicinal chemistry often employs such halogenated heterocycles as starting materials for diversity-oriented synthesis, where libraries of compounds are prepared for biological screening. The pyrrolo[3,2-b]pyridine core is a privileged structure in pharmaceutical research, known to possess diverse biological activities when appropriately substituted.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
Ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate belongs to a broader family of substituted pyrrolo[3,2-b]pyridines and related azaindole compounds. A comparison with structurally related compounds reveals important relationships and distinctions that influence their chemical and biological properties.
Structure-Property Relationships
The presence or absence of halogen substituents significantly affects the physical, chemical, and potentially biological properties of these compounds. The bromine at position 3 and chlorine at position 7 in ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate introduce electron-withdrawing effects that influence:
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The electron density distribution across the heterocyclic system
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The acidity of the N-H proton
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The reactivity of the system toward nucleophilic substitution at halogenated positions
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The compound's lipophilicity and membrane permeability
These structural features contribute to the unique chemical reactivity profile of ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate compared to its non-halogenated or differently halogenated analogs, making it suitable for specific synthetic transformations and potential biological applications.
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